L-Psicose

Description

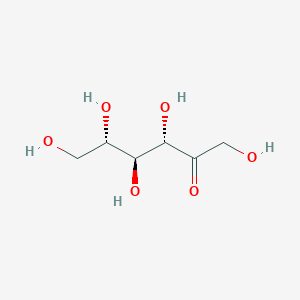

Structure

3D Structure

Propriétés

IUPAC Name |

(3S,4S,5S)-1,3,4,5,6-pentahydroxyhexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHIKXHVCXFQLS-ZXEDONINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H]([C@@H](C(=O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30474831 | |

| Record name | L-Psicose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16354-64-6 | |

| Record name | Psicose, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016354646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Psicose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PSICOSE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47DBT57A5J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Biochemical Properties of L-Psicose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-Psicose, the L-enantiomer of the rare sugar D-Psicose (Allulose), is a monosaccharide with significant potential in the fields of nutrition and pharmacology. While research has predominantly focused on its D-enantiomer, this guide synthesizes the known fundamental biochemical properties of this compound and leverages the extensive data on D-Psicose to provide a comprehensive overview for research and development. This document details its physicochemical characteristics, metabolic fate, and interactions with key biological pathways. It provides structured data, detailed experimental methodologies, and visual representations of signaling pathways to serve as a foundational resource for the scientific community.

Core Physicochemical and Biochemical Properties

This compound (CAS 16354-64-6) is a C-3 epimer of L-Fructose.[1] While specific functional data for this compound is limited, the properties of its extensively studied enantiomer, D-Psicose (D-Allulose), provide a strong predictive framework. D-Psicose is noted for its low caloric value and minimal impact on blood glucose.[2][3] It is absorbed in the small intestine but not significantly metabolized, with the majority being excreted unchanged in the urine.[3][4][5]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its D-enantiomer. Data should be attributed to D-Psicose where specified, as equivalent studies on this compound are largely unavailable.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 16354-64-6 | [6] |

| Molecular Formula | C₆H₁₂O₆ | [6] |

| Molecular Weight | 180.16 g/mol | [6] |

| IUPAC Name | (3S,4S,5S)-1,3,4,5,6-pentahydroxyhexan-2-one | [6] |

| Melting Point | 112-114°C | N/A |

| Solubility | Slightly soluble in DMSO and Water | N/A |

| XLogP3 | -3.2 | [6] |

| Hydrogen Bond Donors | 5 | [6] |

| Hydrogen Bond Acceptors | 6 | [6] |

Table 2: Nutritional and Metabolic Properties (Primarily based on D-Psicose/Allulose)

| Property | Value | Source(s) |

| Relative Sweetness | ~70% of Sucrose | [1][7][8] |

| Caloric Value | 0.2 - 0.4 kcal/g | [3][4] |

| Glycemic Index | Negligible | [2] |

| Metabolism | Minimally metabolized | [3][4][5] |

| Urinary Excretion Rate | 66-86% of ingested dose | [4] |

| Max. Non-Effective Dose (Diarrhea) | 0.55 g/kg body weight | N/A |

Metabolic Fate and Pharmacokinetics

Studies on D-Psicose reveal a unique metabolic profile. Unlike fructose, it is largely unutilized by mammalian enzymes.[2][9]

-

Absorption: Approximately 70-80% of ingested D-Psicose is absorbed in the small intestine and enters the bloodstream.[3][4]

-

Distribution & Metabolism: Once absorbed, it is distributed systemically but is not a substrate for glycolysis or de novo lipogenesis.[4][5] The human genome does not appear to encode enzymes capable of metabolizing it.[9]

-

Excretion: The absorbed fraction is rapidly cleared from the blood and excreted largely intact in the urine.[3][4] The unabsorbed portion passes to the large intestine, where it is minimally fermented by gut microbiota before being eliminated in the feces.[4]

Interaction with Key Signaling Pathways

While direct studies on this compound are lacking, research on D-Psicose (D-Allulose) has identified several key signaling pathways it modulates, particularly those involved in lipid metabolism and inflammation. These findings provide plausible targets for this compound research.

Regulation of Lipid Metabolism

D-Psicose has been shown to mitigate diet-induced obesity by reducing fat accumulation.[5] This is achieved by downregulating the expression of key adipogenic transcription factors and modulating energy-sensing pathways.

Anti-Inflammatory Signaling

In models of cellular stress, D-Psicose has demonstrated anti-inflammatory properties by inhibiting the pro-inflammatory NF-κB pathway.

Stimulation of GLP-1 Secretion

Luminal administration of D-Psicose in the gut potently stimulates the secretion of Glucagon-like peptide-1 (GLP-1), an important incretin (B1656795) hormone involved in glucose homeostasis and satiety, without affecting GIP secretion.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound's biochemical properties. These are based on established protocols used for D-Psicose and other rare sugars.

In Vitro α-Glucosidase Inhibition Assay

This assay determines the potential of a compound to inhibit α-glucosidase, an enzyme responsible for breaking down complex carbohydrates into absorbable glucose.

Methodology:

-

Reagent Preparation:

-

Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a phosphate buffer (e.g., 50 mM, pH 6.8).

-

Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

-

Prepare a series of dilutions of this compound. Acarbose is typically used as a positive control.

-

Prepare a stop solution, such as 1 M Sodium Carbonate (Na₂CO₃).

-

-

Assay Procedure (96-well plate format):

-

To each well, add the phosphate buffer, the test compound (this compound) or control, and the α-glucosidase solution.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding the pNPG substrate solution to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

-

Terminate the reaction by adding the Na₂CO₃ stop solution. The addition of a strong base develops the yellow color of the p-nitrophenol product.

-

-

Data Analysis:

-

Measure the absorbance of each well at 405 nm using a microplate reader.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration.

-

Oral Carbohydrate Tolerance Test in a Rodent Model

This in vivo experiment assesses the effect of this compound on postprandial blood glucose levels after a carbohydrate challenge.

Methodology:

-

Animal Acclimatization and Fasting:

-

Acclimate male Wistar or Sprague-Dawley rats to the experimental conditions for at least one week.

-

Fast the animals overnight (e.g., 12-16 hours) with free access to water.

-

-

Test Substance Administration:

-

Divide animals into groups (e.g., Control, this compound).

-

Administer the test solutions via oral gavage. The solution for the this compound group will contain a carbohydrate source (e.g., 2 g/kg maltose (B56501) or sucrose) mixed with this compound (e.g., 0.2 g/kg). The control group receives only the carbohydrate source.

-

-

Blood Sampling:

-

Collect a baseline blood sample from the tail vein immediately before administration (t=0).

-

Collect subsequent blood samples at regular intervals post-administration (e.g., 30, 60, 90, and 120 minutes).

-

-

Glucose Measurement:

-

Measure blood glucose concentrations immediately using a calibrated glucometer.

-

-

Data Analysis:

-

Plot the mean blood glucose concentration versus time for each group.

-

Calculate the Area Under the Curve (AUC) for the glycemic response for each animal.

-

Use statistical tests (e.g., t-test or ANOVA) to determine if there is a significant difference in the glycemic response and AUC between the control and this compound groups.

-

Conclusion and Future Directions

This compound is a molecule of high interest, yet it remains significantly understudied compared to its D-enantiomer. The available data on its physicochemical properties, combined with the extensive functional research on D-Psicose, strongly suggests a profile of a low-calorie, non-glycemic sugar with potential to modulate key metabolic and inflammatory pathways.

Future research must focus on elucidating the specific biological activities of this compound. Direct comparative studies against D-Psicose are critical to determine if its effects are enantiomer-specific. Investigations into its potential antiviral properties, interactions with microbial enzymes, and its long-term safety profile are essential next steps for its development in therapeutic and nutritional applications. This guide provides the foundational knowledge and methodological framework to pursue these vital research avenues.

References

- 1. CAS 16354-64-6: this compound | CymitQuimica [cymitquimica.com]

- 2. Allulose in human diet: the knowns and the unknowns | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 3. levels.com [levels.com]

- 4. allulose.org [allulose.org]

- 5. The Metabolic and Endocrine Effects of a 12-Week Allulose-Rich Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C6H12O6 | CID 11961810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Recent advances on applications and biotechnological production of D-psicose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Allulose in human diet: the knowns and the unknowns - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Psicose: A Technical Guide to Synthesis and Chemical Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Psicose, also known as L-allulose, is a rare monosaccharide and a C-3 epimer of L-fructose.[1] As the enantiomer of D-psicose, a low-calorie sugar substitute, this compound is of significant interest to the pharmaceutical and biotechnology sectors for its potential applications in antiviral agents and as a chiral building block in the synthesis of complex molecules.[2][3] Its limited availability in nature necessitates efficient synthetic production methods. This technical guide provides an in-depth overview of the chemical structure and synthesis of this compound, focusing on both enzymatic and chemical methodologies. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a comprehensive resource for researchers in drug development and the broader scientific community.

Chemical Structure of this compound

This compound is a ketohexose with the chemical formula C₆H₁₂O₆ and a molecular weight of approximately 180.16 g/mol .[2] Its systematic IUPAC name is (3S,4S,5S)-1,3,4,5,6-pentahydroxyhexan-2-one.[2] In aqueous solutions, this compound, like other monosaccharides, exists in an equilibrium between its open-chain keto form and cyclic furanose (five-membered ring) and pyranose (six-membered ring) forms. The crystalline form of this compound has been identified as β-L-psicopyranose.

The various forms of this compound in solution are in a dynamic equilibrium, a phenomenon known as mutarotation. This equilibrium involves the interconversion between the α and β anomers of the pyranose and furanose ring structures, with the open-chain form acting as an intermediate. While the pyranose form is generally more stable for hexoses, the specific ratios of these conformers for this compound in solution are dependent on factors such as solvent and temperature.

Synthesis of this compound

The production of this compound can be achieved through both enzymatic and chemical synthesis routes. Enzymatic methods are often favored for their high stereoselectivity and milder reaction conditions, while chemical synthesis offers an alternative approach.

Enzymatic Synthesis

Enzymatic synthesis provides highly specific and efficient pathways to this compound and its derivatives. Key strategies include the use of aldolases and isomerases.

1. Biosynthesis from L-Glyceraldehyde and Dihydroxyacetone Phosphate (DHAP)

This method utilizes aldolases to catalyze the C-C bond formation between L-glyceraldehyde and DHAP, followed by dephosphorylation to yield a mixture of L-sorbose and this compound.

Experimental Protocol:

A one-pot reaction can be performed using Tagatose 1,6-diphosphate aldolase from Bacillus licheniformis (BGatY) and fructose-1-phosphatase (YqaB).

-

Reaction Mixture Preparation: Prepare a 500 µL reaction mixture containing 50 mM L-glyceraldehyde, 40 mM freshly neutralized dihydroxyacetone-phosphate (DHAP) solution (pH 7.0).

-

Enzyme Addition: Add 0.5 mg of purified BGatY aldolase and 0.1 mg of purified YqaB phosphatase to the reaction mixture.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specified duration (e.g., 3 hours).

-

Product Analysis: Monitor the formation of this compound and L-sorbose using High-Performance Liquid Chromatography (HPLC).

Quantitative Data:

| Enzyme Combination | This compound Titer (mg/L) | L-Sorbose Titer (mg/L) | Reference |

| BGatY and EYqaB | 378 | 199 |

2. Synthesis of 6-deoxy-L-psicose from L-rhamnose

A two-step enzymatic process can be employed for the efficient synthesis of 6-deoxy-L-psicose, a derivative of this compound.

Experimental Protocol:

Step 1: Phosphorylation

-

Reaction Setup: A one-pot reaction is set up containing L-rhamnose, L-rhamnose isomerase (RhaI), D-tagatose 3-epimerase (DTE), and a fructose kinase (HK) in a suitable buffer (e.g., Tris-HCl, pH 7.5) with ATP and Mg²⁺.

-

Incubation: The reaction is incubated at 37°C. The enzymes catalyze the isomerization of L-rhamnose to L-rhamnulose, followed by epimerization to 6-deoxy-L-psicose, which is then selectively phosphorylated to 6-deoxy-L-psicose 1-phosphate.

-

Purification: The phosphorylated intermediate is purified, for instance, by a silver nitrate (B79036) precipitation method.

Step 2: Dephosphorylation

-

Hydrolysis: The purified 6-deoxy-L-psicose 1-phosphate is hydrolyzed using an acid phosphatase (AphA).

-

Final Product Isolation: The final product, 6-deoxy-L-psicose, is obtained after purification, for example, using a desalting column.

Quantitative Data:

| Parameter | Value | Reference |

| Overall Yield | 81% | |

| Purity | 98.5% |

Chemical Synthesis

Chemical synthesis of this compound often involves multiple steps with protection and deprotection of hydroxyl groups, and stereoselective reductions.

Synthesis from a Protected L-erythro-hexo-2,4-diulopyranoside

A reported chemical synthesis route involves the stereoselective reduction of a protected diulopyranoside intermediate followed by hydrolysis to yield this compound.

Experimental Protocol (General Outline):

-

Starting Material: The synthesis begins with a suitably protected sugar derivative, methyl 1,3-O-benzylidene-5-O-p-tolylsulphonyl-α-L-erythro-hexo-2,4-diulopyranoside.

-

Stereoselective Reduction: This intermediate undergoes a stereoselective reduction to introduce the desired stereochemistry at the C-4 position.

-

Hydrolysis: The protecting groups are removed by hydrolysis to yield the final product, this compound.

Further research into modern chemical synthesis methodologies, such as those employing zeolite-based or molybdenum-based catalysts, may offer more efficient and environmentally friendly alternatives.

Summary of Quantitative Data

The following table summarizes key quantitative data for the different synthesis methods discussed.

| Synthesis Method | Starting Material(s) | Key Enzyme(s)/Catalyst(s) | Product | Yield/Titer | Reference |

| Enzymatic (Biosynthesis) | L-Glyceraldehyde, DHAP | Tagatose 1,6-diphosphate aldolase, Fructose-1-phosphatase | This compound | 378 mg/L | |

| Enzymatic (Two-step) | L-Rhamnose | L-rhamnose isomerase, D-tagatose 3-epimerase, Fructose kinase, Acid phosphatase | 6-deoxy-L-psicose | 81% (overall yield) | |

| Chemical | Protected diulopyranoside | - | This compound | Not specified |

Conclusion

This technical guide has provided a detailed overview of the synthesis and chemical structure of this compound. Enzymatic methods currently offer highly efficient and stereoselective routes to this compound and its derivatives, with well-documented protocols and high yields. Chemical synthesis presents an alternative pathway, although detailed modern protocols are less accessible in the public domain. The provided diagrams and data tables offer a valuable resource for researchers and professionals in drug development and related fields, facilitating a deeper understanding and further exploration of the potential of this compound. Future research may focus on optimizing existing synthesis routes and discovering novel applications for this rare sugar.

References

The Metabolic Journey of L-Psicose in Mammalian Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Psicose, a rare sugar also known as D-Allulose, has garnered significant attention for its potential health benefits, including anti-hyperglycemic and anti-hyperlipidemic effects.[1][2][3] This technical guide provides a comprehensive overview of the metabolic fate of this compound in mammalian systems, detailing its absorption, distribution, metabolism, and excretion (ADME). The document summarizes key quantitative data from preclinical and clinical studies, outlines experimental methodologies, and visualizes the involved biological pathways to support further research and development.

Introduction

This compound is a C3 epimer of D-fructose, found in small quantities in certain foods.[4][5][6] Its low-calorie and potential therapeutic properties make it a subject of intense scientific interest.[7][8] Understanding its behavior within the body is crucial for its application in food and pharmaceuticals. This guide synthesizes current knowledge on the pharmacokinetics of this compound in mammals.

Absorption

Following oral administration, this compound is readily absorbed from the small intestine into the bloodstream.[7][9] Studies in rats have shown that it is easily moved to the blood, with maximum concentrations observed within an hour.[1][2][3]

Distribution

Once absorbed, this compound is distributed to various organs. Autoradiography studies in mice have shown high signals of 14C-labeled D-psicose in the liver, kidney, and bladder.[1][2][3] Notably, accumulation of D-psicose was not observed in the brain.[1][2][3] In rats, accumulation was primarily detected in the liver.[1][2][3][9]

Metabolism

A key characteristic of this compound is that it is largely unmetabolized in the body.[4][7][10] Unlike glucose, it does not serve as a significant energy source.[7] Studies in humans have shown that this compound absorbed in the small intestine is not metabolized into energy, as evidenced by a lack of increase in carbohydrate energy expenditure after ingestion.[7] While most of the absorbed this compound is excreted unchanged, a small portion may be fermented by gut microbiota in the large intestine.[5][9]

Excretion

The primary route of elimination for absorbed this compound is through urinary excretion.[1][2][7][9] In rats, approximately 33% of an oral dose is excreted in the urine within two hours.[1][2][3] In humans, around 70% of ingested this compound is excreted in the urine within 48 hours.[7] Fecal excretion also contributes to a lesser extent.[5] The half-life of this compound in the blood following intravenous administration in rats is approximately 57 minutes, indicating rapid elimination.[1][2][3][9]

Quantitative Data Summary

The following tables summarize the key quantitative data on the metabolic fate of this compound from various studies.

Table 1: Pharmacokinetic Parameters of this compound in Wistar Rats

| Parameter | Oral Administration (100 mg/kg) | Intravenous Administration (100 mg/kg) |

| Maximum Blood Concentration (Cmax) | 48.5 ± 15.6 µg/g | Not Applicable |

| Time to Cmax (Tmax) | 1 hour | Not Applicable |

| Urinary Excretion (1 hour) | 20% of dose | ~50% of dose |

| Urinary Excretion (2 hours) | 33% of dose | Not Reported |

| Blood Half-life (t1/2) | Not Reported | 57 minutes |

| Organ Accumulation | Liver | Liver |

| Data sourced from Tsukamoto et al. (2014).[1][2][3][9] |

Table 2: this compound Concentration in Rat Blood and Tissues After Oral Administration (100 mg/kg)

| Time | Blood (µg/g) | Liver (µg/g) | Kidney (µg/g) |

| 10 min | 11.3 ± 6.4 | 41.4 ± 28.7 | 74.0 ± 54.5 |

| 30 min | 41.8 ± 16.2 | 126.3 ± 45.0 | 287.0 ± 217.8 |

| 60 min | 48.5 ± 15.6 | 200.0 ± 86.3 | 395.3 ± 147.1 |

| 120 min | 39.2 ± 9.5 | 127.5 ± 32.6 | 168.1 ± 34.9 |

| Data sourced from Tsukamoto et al. (2014).[9] |

Table 3: Urinary Excretion of this compound in Humans

| Ingested Dose (g/kg BW) | Accumulated Urinary Excretion Rate (within 48 hours) |

| 0.34 | ~70% |

| 0.17 | ~70% |

| 0.08 | ~70% |

| Data sourced from Iida et al. (2010).[7] |

Experimental Protocols

Animal Studies with Radioactive this compound

A key methodology for tracing the metabolic fate of this compound involves the use of a radiolabeled form, typically 14C-labeled D-psicose.

-

Synthesis of Radioactive D-Psicose: Radioactive D-psicose is enzymatically synthesized from radioactive D-allose.[1][2][3]

-

Animal Models: Wistar rats and C3H mice are commonly used models.[1][2][3]

-

Administration: 14C-labeled D-psicose is administered either orally or intravenously at a specific dose (e.g., 100 mg/kg body weight).[1][2][3]

-

Sample Collection: At various time points post-administration, whole blood, urine, and various organs (liver, kidney, brain, etc.) are collected.[1][2][3]

-

Quantification: The concentration of radioactivity in the collected samples is measured using a liquid scintillation counter to determine the amount of D-psicose present.[1]

-

Autoradiography: For tissue distribution analysis, whole-body autoradiography is performed on mice intravenously injected with 14C-labeled D-psicose.[1][2][3]

Human Metabolism Studies

-

Subjects: Healthy human volunteers participate in these studies.[7]

-

Administration: Subjects ingest a defined dose of D-psicose (e.g., 0.35 g/kg body weight).[7]

-

Carbohydrate Energy Expenditure (CEE): Indirect calorimetry is used to measure CEE to assess if D-psicose is metabolized for energy.[7]

-

Urinary Excretion Analysis: Urine samples are collected over a 48-hour period, and the concentration of D-psicose is quantified to determine the excretion rate.[7]

-

Breath Hydrogen Gas Test: To assess fermentation in the large intestine, breath hydrogen gas levels are measured after D-psicose ingestion.[7]

Signaling Pathways and Metabolic Effects

This compound has been shown to influence cellular signaling pathways, contributing to its observed physiological effects.

Inhibition of Lipogenesis and Enhancement of Fatty Acid Oxidation

Studies in Sprague-Dawley rats have demonstrated that a diet containing D-psicose can favorably alter lipid metabolism.[4][10] This is achieved by:

-

Decreasing Lipogenesis: D-psicose significantly lowers the activity of liver enzymes involved in lipogenesis.[4][10]

-

Increasing Fatty Acid Oxidation: It enhances the gene expression of transcriptional modulators responsible for fatty acid oxidation.[4][10]

p38-MAPK Pathway Inhibition

In human umbilical vein endothelial cells (HUVECs), D-psicose has been shown to inhibit the high-glucose-stimulated expression of Monocyte Chemoattractant Protein-1 (MCP-1).[11] This inhibitory effect is mediated, at least in part, through the inhibition of the p38-Mitogen-Activated Protein Kinase (p38-MAPK) signaling pathway.[11]

Visualizations

Metabolic Fate of this compound Workflow

Caption: Overview of this compound's journey through mammalian systems.

This compound Influence on Cellular Signaling

References

- 1. [PDF] Intestinal absorption, organ distribution, and urinary excretion of the rare sugar D-psicose | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Intestinal absorption, organ distribution, and urinary excretion of the rare sugar D-psicose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. D-psicose, an epimer of D-fructose, favorably alters lipid metabolism in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic effects of D-psicose in rats: studies on faecal and urinary excretion and caecal fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Study on Long-Term Toxicity of D-Psicose in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Intestinal absorption, organ distribution, and urinary excretion of the rare sugar D-psicose - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. D-Psicose inhibits the expression of MCP-1 induced by high-glucose stimulation in HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enantiomeric Dichotomy of Psicose: A Technical Guide to its Natural Occurrence and Analysis

An important clarification regarding the natural occurrence of psicose enantiomers is necessary for the reader. L-Psicose, the L-enantiomer of psicose, is not known to occur naturally[1]. Its counterpart, D-Psicose (B8758972) (also known as D-allulose), is the enantiomer found in nature, albeit in small quantities[1][2]. This guide will therefore focus on the natural sources and abundance of D-Psicose, while also briefly addressing the synthesis of the non-natural this compound.

This technical guide provides a comprehensive overview of the natural sources and abundance of D-Psicose, along with detailed experimental protocols for its analysis. This document is intended for researchers, scientists, and professionals in the field of drug development and food science who are interested in the rare sugar D-Psicose.

Natural Abundance of D-Psicose (D-Allulose)

D-Psicose is a rare monosaccharide that is a C-3 epimer of D-fructose[1]. It is found in trace amounts in a variety of natural products. The abundance of D-Psicose in several food products is summarized in the table below. It is worth noting that the processing of foods, particularly with heat, can influence the concentration of D-Psicose[3][4].

| Food Product | D-Psicose Content (mg/100g) | Reference |

| Worcester Sauce | 130.6 | [3][4] |

| Corn Snack | 47.0 | [3] |

| Cookie | 26.7 | [3] |

| Juices | 21.5 | [3] |

| Sweet Jelly | 11.2 | [3] |

| Coffee (roasted) | 0.5 | [3][4] |

| Raisins | 38 (mg/100g dry weight) | [3] |

| Dried Figs | 29 (mg/100g dry weight) | [3] |

Biosynthesis and Production of Psicose

While D-Psicose is found naturally, its low abundance has driven the development of biotechnological production methods. The enzymatic conversion of D-fructose to D-Psicose is a key process in its commercial production[5]. D-psicose 3-epimerases (DPEases) and D-tagatose 3-epimerases (DTEases) are crucial enzymes in this bioconversion[6][7]. The biosynthesis of this compound has been achieved through enzymatic synthesis from L-glyceraldehyde and dihydroxyacetone phosphate (B84403) (DHAP) using aldolases[8].

Experimental Protocols for the Analysis of D-Psicose

Accurate quantification of D-Psicose in various matrices is essential for research and quality control. Several analytical methods have been developed for this purpose.

High-Performance Liquid Chromatography with Pulsed Amperometric Detection (HPLC-PAD)

This method is suitable for the determination of D-Psicose in various food products[3][4].

-

Sample Preparation:

-

HPLC-PAD System:

-

Quantification:

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

This is another robust method for the analysis of D-Psicose.

-

Sample Preparation:

-

For solid samples like raisins, ultrasound-assisted extraction can be employed[3].

-

The extract is then filtered and diluted as necessary.

-

-

HPAEC-PAD System:

-

Column: Anion-exchange column suitable for carbohydrate analysis.

-

Mobile Phase: A gradient of sodium hydroxide (B78521) and sodium acetate.

-

Detection: Pulsed Amperometric Detection (PAD)[3].

-

-

Validation:

-

The method should be validated for linearity, accuracy, and precision. Recoveries are typically in the range of 89.78–101.06%[3].

-

Capillary Electrophoresis (CE)

Capillary electrophoresis offers a sensitive and high-throughput method for the quantification of D-Psicose, especially in the presence of other sugars like D-fructose and glucose[9].

-

Sample Preparation:

-

Samples are diluted in the running buffer.

-

-

CE System:

-

Capillary: Fused-silica capillary.

-

Running Buffer: A buffer system optimized for sugar separation, typically with a specific pH.

-

Detection: Indirect UV detection is commonly used.

-

-

Quantification:

-

Standard curves for D-psicose are established in a relevant concentration range (e.g., 0.1 mM to 3.0 mM)[9].

-

Visualizations

To aid in the understanding of the concepts discussed, the following diagrams are provided.

Caption: A flowchart of the general experimental workflow for the analysis of D-Psicose in food samples.

References

- 1. acs.org [acs.org]

- 2. Psicose - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Psicose Contents in Various Food Products and its Origin [jstage.jst.go.jp]

- 5. A Review: Manufacturing, and Properties of the D-Fructose Epimer D-Allulose (D-Psicose) [scirp.org]

- 6. Biosensor-based enzyme engineering approach applied to psicose biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Awakening the natural capability of psicose production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biosynthesis of l-Sorbose and this compound Based on C—C Bond Formation Catalyzed by Aldolases in an Engineered Corynebacterium glutamicum Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A sensitive and high throughput method for the analysis of d-psicose by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to L-Psicose and its Stereoisomeric Relationship with D-Allulose

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the rare sugars L-Psicose and D-Allulose, focusing on their core stereoisomeric relationship. D-Allulose, also known as D-Psicose, is a low-calorie epimer of D-fructose with significant potential in the food and pharmaceutical industries.[1][2][3] Its enantiomer, this compound, is not known to occur naturally but has been synthesized for research purposes.[4] This guide details the nomenclature, physicochemical properties, synthesis methodologies, and known biological activities of these stereoisomers. It includes structured data tables, detailed experimental protocols, and diagrams of metabolic and synthetic pathways to support research and development efforts.

Nomenclature and Stereochemistry

D-Allulose and D-Psicose are synonymous names for the same rare ketohexose sugar.[4][5][6][7] The name "psicose" was first proposed in 1935 as a shorthand for the cumbersome "pseudo-fructose".[5] The name "allulose" was suggested later, and while "psicose" is the established trivial name in IUPAC nomenclature, both are used in scientific literature.[5]

D-Allulose (D-Psicose) is a C-3 epimer of D-fructose, meaning it differs only in the stereochemical configuration at the third carbon atom.[2][6][7] this compound is the enantiomer (a non-superimposable mirror image) of D-Psicose.[4][8] This stereoisomeric relationship is fundamental to their differing biological properties.

Caption: Stereoisomeric relationship between D-Fructose, D-Allulose (D-Psicose), and this compound.

Physicochemical Properties

D-Allulose shares many physical properties with sucrose, such as a similar taste and texture, making it an attractive low-calorie sugar substitute.[2][7] It is highly soluble in water.[4][9] this compound, as the enantiomer, is expected to have identical physical properties such as melting point and solubility, but will exhibit opposite optical rotation.

| Property | D-Allulose (D-Psicose) | This compound | Sucrose (for comparison) |

| Molecular Formula | C₆H₁₂O₆[4][7] | C₆H₁₂O₆ | C₁₂H₂₂O₁₁ |

| Molar Mass | 180.16 g/mol [4][7][8] | 180.16 g/mol | 342.30 g/mol |

| Melting Point | 109 °C[10] | 109 °C (expected) | 186 °C |

| Solubility in Water | ~1.0 kg/L [4] | ~1.0 kg/L (expected) | ~2.0 kg/L |

| Specific Rotation [α]ᴅ | +4.7° (c=4.3 in H₂O)[10] | -4.7° (expected) | +66.5° |

| Caloric Value | ~0.2-0.4 kcal/g[11][12] | Not established | ~4.0 kcal/g |

| Relative Sweetness | 70% of sucrose[4][12] | Not established | 100% |

Synthesis and Production

Enzymatic Synthesis of D-Allulose

The primary method for industrial D-Allulose production is the enzymatic epimerization of D-fructose.[2][13] This is typically achieved using a D-tagatose 3-epimerase (DTEase) or a D-allulose 3-epimerase (DAEase).[14][15] The reaction is reversible and reaches a thermodynamic equilibrium, often resulting in conversion rates around 30-35%.[14] To overcome this limitation, strategies such as phosphorylation-dephosphorylation cascades have been developed to drive the reaction towards D-Allulose, achieving significantly higher conversion yields.[16]

Caption: Enzymatic conversion of D-Fructose to D-Allulose via D-Allulose 3-Epimerase.

Synthesis of this compound

This compound is not naturally available and must be synthesized. While less common, enzymatic routes can be employed. For instance, L-ribose isomerase can convert this compound to L-allose, indicating its potential use in a reverse reaction or with a suitable substrate for this compound synthesis.[17] The production of other L-sugars often involves multi-step enzymatic or chemo-enzymatic pathways.

Biological and Metabolic Fate

Metabolism and Biological Activity of D-Allulose

D-Allulose is minimally metabolized in the human body and is largely excreted unchanged, contributing to its very low caloric value.[6][7] It has been shown to exert several beneficial physiological effects:

-

Antihyperglycemic Effects: D-Allulose can inhibit intestinal enzymes like α-glucosidase, α-amylase, maltase, and sucrase, which slows the breakdown of carbohydrates and reduces postprandial glucose spikes.[6] It also inhibits the absorption of glucose through intestinal transporters.[6]

-

Anti-obesity and Hypolipidemic Effects: Studies in animal models have shown that D-Allulose can reduce body weight and fat accumulation by modulating lipogenic enzymes and increasing fatty acid oxidation.[15][18][19] It can decrease the activity of fatty acid synthase (FAS) and increase the activity of carnitine palmitoyltransferase (CPT).[19]

-

Inflammation and Insulin (B600854) Sensitivity: D-Allulose has demonstrated anti-inflammatory properties by reducing pro-inflammatory cytokines like TNF-α and IL-6.[19][20] By inhibiting the NF-κB signaling pathway, it can alleviate inflammation.[20] It may also improve insulin sensitivity by influencing the PI3K-AKT signaling pathway, which is crucial for glucose uptake.[18][20]

Caption: D-Allulose positively influences the PI3K/AKT pathway and inhibits the pro-inflammatory NF-κB pathway.[18][20]

Biological Activity of this compound

The biological activity of this compound is not as extensively studied as its D-enantiomer. As enantiomers can have vastly different interactions with chiral biological systems like enzymes and receptors, it cannot be assumed that this compound would share the beneficial effects of D-Allulose. Further research is required to elucidate its metabolic fate and physiological effects.

Key Experimental Protocols

Protocol: Enzymatic Synthesis of D-Allulose from D-Fructose

This protocol is a generalized representation based on common lab-scale enzymatic conversion methods.

Objective: To produce D-Allulose from a D-Fructose substrate using D-Allulose 3-Epimerase (DAE).

Materials:

-

D-Fructose solution (e.g., 500 g/L)

-

Purified or immobilized D-Allulose 3-Epimerase (DAE)

-

Reaction Buffer (e.g., 50 mM Tris-HCl or EPPS buffer, pH optimized for the specific enzyme, typically pH 6.0-8.0)[21][22]

-

Bioreactor or temperature-controlled vessel

-

HPLC system for analysis

Methodology:

-

Substrate Preparation: Prepare a high-concentration solution of D-Fructose in the selected reaction buffer.

-

Enzyme Addition: Add the DAE enzyme (either as a solution or immobilized on a support) to the substrate solution in the bioreactor.

-

Reaction Incubation: Maintain the reaction at the optimal temperature for the enzyme (e.g., 50-70 °C) with gentle agitation.[14][21]

-

Monitoring: Periodically withdraw samples from the reaction mixture. Terminate the enzymatic reaction in the sample by heat inactivation (e.g., boiling for 10 minutes).[16]

-

Analysis: Analyze the sample using HPLC to quantify the concentrations of D-Fructose and D-Allulose. This allows for the calculation of the conversion rate.

-

Termination and Purification: Once the reaction reaches equilibrium (typically after several hours), terminate the entire batch by heat inactivation.[16] The resulting mixture can then be purified using techniques like chromatography to separate D-Allulose from the remaining D-Fructose.

Protocol: Chiral HPLC for Enantiomeric Separation

Objective: To separate and quantify this compound and D-Psicose (D-Allulose) from a racemic mixture.

Principle: Enantiomers have identical physical properties in an achiral environment, but interact differently with a chiral selector. Chiral High-Performance Liquid Chromatography (HPLC) uses a chiral stationary phase (CSP) to create these differential interactions, leading to different retention times and thus separation.[23][24][25]

Materials:

-

HPLC system with a UV or Refractive Index (RI) detector

-

Chiral Stationary Phase (CSP) Column (e.g., a polysaccharide-based column like cellulose (B213188) or amylose (B160209) derivatives)

-

Mobile Phase: A mixture of solvents such as hexane/isopropanol or other suitable organic modifiers. The exact composition must be optimized for the specific CSP and analytes.[25]

-

Sample containing a mixture of D- and this compound dissolved in the mobile phase.

Methodology:

-

Column Equilibration: Equilibrate the CSP column with the chosen mobile phase until a stable baseline is achieved.

-

Sample Injection: Inject a small volume of the prepared sample onto the column.

-

Elution: Run the mobile phase through the column at a constant flow rate. The two enantiomers will interact differently with the chiral stationary phase, causing one to be retained longer than the other.

-

Detection: As the separated enantiomers elute from the column, they are detected by the RI or UV detector, generating a chromatogram with two distinct peaks.

-

Quantification: The area under each peak is proportional to the concentration of that enantiomer in the sample, allowing for the determination of enantiomeric excess or optical purity.

-

Optimization: If separation is not optimal, adjust mobile phase composition, flow rate, or temperature to improve resolution.[23][24]

Applications in Research and Drug Development

-

D-Allulose: Its primary application is as a low-calorie, non-glycemic sugar substitute in foods and beverages.[2][3] In drug development, its demonstrated anti-hyperglycemic, anti-obesity, and anti-inflammatory properties make it a subject of interest for managing metabolic syndrome and type 2 diabetes.[18][19][21][26]

-

This compound: As a synthetic, non-natural sugar, this compound serves as a valuable tool for stereospecificity research. It can be used to probe the chiral recognition sites of sugar transporters, enzymes, and receptors to better understand their mechanisms of action. Comparing the biological effects (or lack thereof) of this compound to D-Allulose can provide crucial insights into the structure-activity relationships required for a given physiological response.

References

- 1. Advances in the biosynthesis of D-allulose | Semantic Scholar [semanticscholar.org]

- 2. A Review: Manufacturing, and Properties of the D-Fructose Epimer D-Allulose (D-Psicose) [scirp.org]

- 3. Recent Advances Regarding the Physiological Functions and Biosynthesis of D-Allulose - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acs.org [acs.org]

- 5. isrs.kagawa-u.ac.jp [isrs.kagawa-u.ac.jp]

- 6. Psicose - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Psicose | C6H12O6 | CID 90008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. D-PSICOSE CAS#: 551-68-8 [m.chemicalbook.com]

- 11. CAS 551-68-8: D-Psicose | CymitQuimica [cymitquimica.com]

- 12. fda.gov [fda.gov]

- 13. Top 3 Preparation Methods for Bulk D-allulose Powder [bshingredients.com]

- 14. mdpi.com [mdpi.com]

- 15. Review on D-Allulose: In vivo Metabolism, Catalytic Mechanism, Engineering Strain Construction, Bio-Production Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Production of L-allose and D-talose from this compound and D-tagatose by L-ribose isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Frontiers | Recent Advances Regarding the Physiological Functions and Biosynthesis of D-Allulose [frontiersin.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Frontiers | Production of D-Allose From D-Allulose Using Commercial Immobilized Glucose Isomerase [frontiersin.org]

- 23. d-nb.info [d-nb.info]

- 24. phx.phenomenex.com [phx.phenomenex.com]

- 25. csfarmacie.cz [csfarmacie.cz]

- 26. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Enzymatic Pathways of L-Psicose Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Psicose, also known as D-Allulose, is a rare sugar with low caloric value, making it an attractive alternative to sucrose. Its metabolic fate is a critical aspect of its physiological effects and applications. In mammals, this compound is largely unutilized, being absorbed and then excreted primarily in the urine.[1] Conversely, certain microorganisms possess specific enzymatic pathways to metabolize this rare sugar. This technical guide provides a comprehensive overview of the known enzymatic pathways involved in this compound metabolism, with a focus on microbial degradation. It includes quantitative data on key enzymes, detailed experimental protocols for their study, and visual representations of the metabolic and experimental workflows.

Mammalian Metabolism of this compound

In humans and other mammals, this compound is minimally metabolized. Following oral ingestion, it is absorbed in the small intestine, transported into the bloodstream, and subsequently excreted largely unchanged in the urine.[1] Studies in rats have shown that after oral administration, D-psicose is readily absorbed and reaches maximum blood concentration at approximately one hour, with about 33% being excreted in the urine within two hours. This limited metabolism is attributed to the absence of specific kinases in mammalian cells that can efficiently phosphorylate this compound, the necessary first step for its entry into glycolytic pathways.

Microbial Metabolism of this compound

In contrast to mammals, some bacteria are capable of utilizing this compound as a carbon source. The primary characterized pathway for this compound metabolism in bacteria involves a phosphorylation and epimerization sequence.

The D-Allulose-6-Phosphate Pathway

The most well-understood pathway for this compound degradation in bacteria, such as in engineered Escherichia coli, involves the following key steps:

-

Phosphorylation: this compound is first phosphorylated to this compound-6-phosphate (A6P). This reaction is catalyzed by a kinase. While the specific kinase in naturally occurring pathways is not definitively identified, studies have successfully utilized L-rhamnulose kinase (RhaB) in engineered pathways for this purpose due to its activity on D-allulose.[2][3]

-

Epimerization: this compound-6-phosphate is then reversibly epimerized to D-Fructose-6-phosphate (F6P) by the enzyme D-allulose-6-phosphate 3-epimerase (AlsE) .[4]

-

Entry into Central Metabolism: D-Fructose-6-phosphate is a central metabolite that can directly enter the glycolysis pathway for energy production.

This phosphorylation-driven pathway allows the cell to trap this compound intracellularly and convert it into a readily metabolizable intermediate.

Fungal Metabolism

Current research suggests that this compound is not significantly metabolized by common yeasts, such as Saccharomyces cerevisiae (baker's yeast). Studies have shown that this compound is not utilized by baker's yeast for fermentation and can even slightly inhibit the process. While some fungi possess a wide array of metabolic capabilities, specific pathways for this compound degradation in filamentous fungi have not been extensively characterized.

Key Enzymes in this compound Metabolism

The metabolism of this compound, both for its production and degradation, is governed by specific enzymes. The primary enzymes of interest are epimerases and kinases.

Enzymes for this compound Production

-

D-Psicose 3-Epimerase (DPEase): This enzyme catalyzes the reversible epimerization of D-Fructose to D-Psicose. It is a key enzyme in the biotechnological production of this compound.

-

D-Tagatose 3-Epimerase (DTEase): This enzyme also catalyzes the epimerization of D-Fructose to D-Psicose, though its primary substrate is D-Tagatose.

Enzymes for this compound Degradation

-

L-Rhamnulose Kinase (RhaB): This kinase has been shown to phosphorylate D-Allulose to D-Allulose-6-phosphate in engineered E. coli.

-

D-Allulose-6-Phosphate 3-Epimerase (AlsE): This enzyme is central to the microbial degradation pathway, converting D-Allulose-6-phosphate to D-Fructose-6-phosphate.

Quantitative Data on Key Enzymes

The following tables summarize the available quantitative data for the key enzymes involved in this compound metabolism.

| Enzyme | Source Organism | Substrate | K_m_ (mM) | V_max_ (U/mg) | k_cat_ (s⁻¹) | Optimal pH | Optimal Temp. (°C) |

| D-Psicose 3-Epimerase (DPEase) | Agrobacterium tumefaciens | D-Psicose | 11.8 | - | 39.7 | 8.0 | 50 |

| D-Fructose | 76.9 | - | 23.3 | ||||

| Clostridium cellulolyticum H10 | D-Psicose | 68.3 | 20.1 | 18.2 | 7.5 | 60 | |

| D-Fructose | 102.1 | 24.3 | 22.0 | ||||

| D-Tagatose 3-Epimerase (DTEase) | Pseudomonas cichorii | D-Tagatose | 38.0 | 35.7 | - | 7.5 | 60 |

| D-Psicose | 170.0 | 17.5 | - | ||||

| D-Allulose-6-Phosphate 3-Epimerase (AlsE) | Escherichia coli K-12 | D-Allulose-6-P | 0.38 | 15 | 18 | 7.5 | - |

| D-Fructose-6-P | 0.22 | 23 | 27 |

Table 1: Kinetic parameters of key enzymes in this compound metabolism.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound metabolism.

Enzyme Activity Assay for D-Psicose 3-Epimerase (DPEase)

This protocol is adapted for a typical DPEase from a bacterial source.

Materials:

-

Purified DPEase enzyme

-

D-Fructose solution (e.g., 500 mM in buffer)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Metal cofactor solution (if required, e.g., 10 mM MnCl₂)

-

Stop solution (e.g., 0.1 M HCl)

-

HPLC system with a suitable column for sugar analysis (e.g., Aminex HPX-87C)

Procedure:

-

Prepare a reaction mixture containing 800 µL of reaction buffer, 100 µL of D-Fructose solution, and 50 µL of metal cofactor solution (if needed).

-

Pre-incubate the reaction mixture at the optimal temperature of the enzyme (e.g., 50°C) for 5 minutes.

-

Initiate the reaction by adding 50 µL of the purified DPEase enzyme solution.

-

Incubate the reaction at the optimal temperature for a defined period (e.g., 10 minutes).

-

Stop the reaction by adding 100 µL of the stop solution.

-

Centrifuge the mixture to pellet any precipitated protein.

-

Analyze the supernatant for the concentration of D-Psicose produced using an HPLC system.

-

One unit of DPEase activity is typically defined as the amount of enzyme that produces 1 µmol of D-Psicose per minute under the specified conditions.

HPLC Analysis of this compound

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Refractive Index (RI) detector

-

Carbohydrate analysis column (e.g., Aminex HPX-87C or similar)

Chromatographic Conditions:

-

Mobile Phase: Degassed, deionized water

-

Flow Rate: 0.6 mL/min

-

Column Temperature: 85°C

-

Detector Temperature: 35°C

-

Injection Volume: 20 µL

Procedure:

-

Prepare standard solutions of this compound and D-Fructose of known concentrations.

-

Filter all samples and standards through a 0.22 µm syringe filter before injection.

-

Generate a standard curve by injecting the standard solutions and plotting peak area against concentration.

-

Inject the experimental samples and determine the concentration of this compound by comparing the peak area to the standard curve.

GC-MS Analysis of Intracellular this compound Metabolites

This protocol is for the analysis of phosphorylated sugars from bacterial cell extracts.

Materials:

-

Bacterial cell pellet

-

Quenching solution (e.g., 60% methanol (B129727) at -40°C)

-

Extraction solvent (e.g., chloroform/methanol/water mixture)

-

Derivatization reagents (e.g., methoxyamine hydrochloride in pyridine (B92270), followed by N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)

-

GC-MS system

Procedure:

-

Quenching: Rapidly quench the metabolism of the bacterial cells by adding the cold quenching solution.

-

Extraction: Extract the intracellular metabolites using the extraction solvent. Separate the polar (containing sugar phosphates) and non-polar phases by centrifugation.

-

Drying: Evaporate the polar phase to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Derivatization:

-

Add methoxyamine hydrochloride in pyridine to the dried extract and incubate to protect the carbonyl groups.

-

Add MSTFA and incubate to silylate the hydroxyl and phosphate (B84403) groups, making the metabolites volatile.

-

-

GC-MS Analysis: Analyze the derivatized sample by GC-MS. The separation is achieved on the gas chromatograph, and the mass spectrometer provides mass spectra for metabolite identification and quantification.

Conclusion

The metabolism of this compound presents a fascinating dichotomy between mammals and microorganisms. Its lack of significant metabolism in humans is the basis for its low-calorie nature and potential health benefits. In contrast, the existence of specific enzymatic pathways in bacteria for its degradation opens avenues for biotechnological applications and a deeper understanding of microbial carbohydrate metabolism. The D-allulose-6-phosphate pathway is currently the best-characterized route for microbial utilization of this compound. Further research is needed to fully elucidate the diversity of these pathways across different microbial species and to identify all the participating enzymes and their kinetic properties. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals in the fields of biochemistry, microbiology, and drug development to further explore the metabolic intricacies of this promising rare sugar.

References

- 1. researchgate.net [researchgate.net]

- 2. Phosphorylation-Driven Production of d-Allulose from d-Glucose by Coupling with an ATP Regeneration System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An Engineered Multi-Enzyme Cascade with Low-Cost ATP Regeneration for Efficient D-Allulose Production from D-Fructose | MDPI [mdpi.com]

- 4. Structural Basis for Substrate Specificity in Phosphate Binding (β/α)8-Barrels: D-Allulose 6-Phosphate 3-Epimerase from Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]

L-Psicose: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Psicose, a rare sugar and C-3 epimer of L-fructose, is gaining significant attention in the pharmaceutical and food industries for its low caloric value and potential health benefits. A comprehensive understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its application in drug formulation and development. This technical guide provides an in-depth analysis of the solubility and stability characteristics of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of key processes.

Solubility Characteristics of this compound

This compound exhibits high solubility in aqueous solutions, a critical attribute for many pharmaceutical and food applications. Its solubility is influenced by temperature and the nature of the solvent.

Solubility in Water

This compound is highly soluble in water, with its solubility increasing significantly with a rise in temperature. This property facilitates its incorporation into a wide range of liquid and semi-solid formulations.[1]

Table 1: Solubility of this compound in Water at Various Temperatures

| Temperature (°C) | Solubility ( g/100 g Water) | Reference |

| 20 | ~67 | [2] |

| 25 | 291 | [3] |

| 50 | 489 | [3] |

| 60 | Nearly 100% soluble | [2] |

Solubility in Organic Solvents

The solubility of this compound has been determined in a variety of pure organic solvents. Generally, its solubility is highest in polar protic solvents like methanol (B129727) and decreases with increasing carbon chain length in alcohol solvents.[4] The polarity of the solvent plays a crucial role in the solubility of this compound.[4]

Table 2: Molar Fraction Solubility (x) of D-Psicose in Various Organic Solvents at Different Temperatures*

| Solvent | 283.15 K | 293.15 K | 298.15 K | 303.15 K | 313.15 K | 323.15 K |

| Methanol | 0.02214 | 0.02598 | 0.02726 | 0.02987 | 0.03456 | 0.03879 |

| Ethanol | 0.00612 | 0.00705 | 0.00746 | 0.00814 | 0.00932 | 0.01043 |

| n-Propanol | 0.00214 | 0.00243 | 0.00257 | 0.0028 | 0.00319 | 0.00356 |

| Isopropanol | 0.00234 | 0.00268 | 0.00284 | 0.00309 | 0.00353 | 0.00394 |

| n-Butanol | 0.00135 | 0.00155 | 0.00164 | 0.00178 | 0.00203 | 0.00226 |

| 2-Butanol | 0.00146 | 0.00168 | 0.00178 | 0.00193 | 0.0022 | 0.00246 |

| n-Amyl alcohol | 0.00084 | 0.00096 | 0.00102 | 0.00111 | 0.00126 | 0.00141 |

| n-Hexyl alcohol | 0.00057 | 0.00065 | 0.00069 | 0.00075 | 0.00085 | 0.00095 |

| Acetonitrile | 0.00038 | 0.00044 | 0.00047 | 0.00051 | 0.00058 | 0.00065 |

| Ethyl formate | 0.00057 | 0.00065 | 0.0007 | 0.00076 | 0.00087 | 0.00098 |

| Methyl acetate | 0.0005 | 0.00058 | 0.00062 | 0.00067 | 0.00077 | 0.00086 |

| Ethyl acetate | 0.00141 | 0.00163 | 0.00173 | 0.00188 | 0.00215 | 0.00242 |

| Butyl acetate | 0.00048 | 0.00055 | 0.00059 | 0.00064 | 0.00073 | 0.00082 |

| Acetone | 0.00129 | 0.00149 | 0.00158 | 0.00172 | 0.00197 | 0.00221 |

| 2-Butanone | 0.00117 | 0.00135 | 0.00144 | 0.00156 | 0.00179 | 0.00201 |

| *Data for D-Psicose is presented as it is the enantiomer of this compound and their solubility in achiral solvents is identical. Data extracted from a study by Zhang et al. (2024).[4] |

Stability Profile of this compound

The stability of this compound is a critical factor for its use in various applications, influencing storage conditions, shelf-life, and compatibility with other ingredients.

Thermal Stability

This compound is relatively heat-stable, but like other reducing sugars, it can undergo caramelization and the Maillard reaction at elevated temperatures.[5][6]

-

Caramelization: When heated alone, this compound will undergo caramelization, leading to browning and the development of characteristic flavors. The degradation of D-psicose during caramelization increases with higher temperatures and longer heating times.[7]

-

Maillard Reaction: In the presence of amino acids, this compound readily participates in the Maillard reaction, a non-enzymatic browning process.[5][8] The rate and extent of this reaction are influenced by temperature, pH, and the type of amino acid present.[9] Studies on D-psicose have shown that its concentration decreases as the reaction temperature and pH increase during the Maillard reaction.[7]

Table 3: Thermal Degradation of D-Psicose in Processed Foods *

| Food Product | Processing Conditions | D-Psicose Degradation (%) | Reference |

| Fig Jam | Not specified | 3.3 | [7] |

| Sponge Cake | Not specified | 10.8 | [7] |

| *Data for D-Psicose is presented as it is the enantiomer of this compound and their stability under these conditions is expected to be similar. |

pH Stability

The stability of this compound is also dependent on the pH of the solution.

-

Acidic Conditions: this compound is relatively stable in acidic conditions.[7]

-

Neutral to Alkaline Conditions: In neutral to alkaline environments, particularly at elevated temperatures, the degradation of this compound can be more pronounced. The Maillard reaction, for instance, is accelerated in alkaline conditions.[9]

Hygroscopicity

This compound is described as having low hygroscopicity, meaning it has a low tendency to absorb moisture from the surrounding environment.[6][10] This property is advantageous for the storage and handling of the crystalline form, as it is less likely to cake or clump.

Experimental Protocols

Determination of Solubility

A widely used method for determining the solubility of a compound like this compound is the gravimetric method .

Protocol: Gravimetric Solubility Determination

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Quantification: A known mass of the clear, saturated solution is carefully evaporated to dryness.

-

Calculation: The mass of the dissolved this compound is determined by weighing the residue. The solubility is then calculated and expressed as g/100 g of solvent or other appropriate units.

Assessment of Stability

The stability of this compound can be evaluated by subjecting it to various stress conditions and monitoring its degradation over time. A general protocol, based on ICH guidelines for stability testing, is outlined below.[11][12][13][14][15]

Protocol: Stability Testing of this compound

-

Sample Preparation: Prepare solutions or solid mixtures of this compound at known concentrations in relevant media (e.g., buffers of different pH, in the presence of amino acids for Maillard reaction studies).

-

Storage Conditions: Store the samples under controlled conditions of temperature and humidity. For accelerated stability testing, elevated temperatures are used.[16]

-

Time Points: Withdraw aliquots of the samples at predetermined time intervals (e.g., 0, 1, 3, 6, 12 months).

-

Analysis: Analyze the withdrawn samples for the concentration of this compound and the presence of any degradation products. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Refractive Index, Evaporative Light Scattering, or Pulsed Amperometric Detection) is a common analytical technique for this purpose.[17][18][19] Capillary electrophoresis is another effective method.

-

Data Evaluation: Plot the concentration of this compound as a function of time to determine the degradation kinetics and estimate the shelf-life under the tested conditions.

Visualizations

Simplified Maillard Reaction Pathway

Caption: A simplified overview of the Maillard reaction pathway involving this compound.

Experimental Workflow for Solubility and Stability Testing

Caption: General experimental workflow for determining the solubility and stability of this compound.

References

- 1. allulose.org [allulose.org]

- 2. D-Allulose Specifications: Powder and Syrup with High Purity [bshingredients.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Allulose [candymentor.com]

- 6. Frontiers | Review on D-Allulose: In vivo Metabolism, Catalytic Mechanism, Engineering Strain Construction, Bio-Production Technology [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Review on D-Allulose: In vivo Metabolism, Catalytic Mechanism, Engineering Strain Construction, Bio-Production Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. database.ich.org [database.ich.org]

- 12. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 13. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 14. snscourseware.org [snscourseware.org]

- 15. Stability Testing ICH Guidelines | LSC Group® [lscgroupllc.com]

- 16. criver.com [criver.com]

- 17. Psicose Contents in Various Food Products and its Origin [jstage.jst.go.jp]

- 18. researchgate.net [researchgate.net]

- 19. cabidigitallibrary.org [cabidigitallibrary.org]

Methodological & Application

Application Notes and Protocols for the Quantification of L-Psicose in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the accurate and precise quantification of L-Psicose (also known as D-Allulose) in various biological matrices. The protocols outlined below are essential for preclinical and clinical research, aiding in the understanding of the pharmacokinetic and pharmacodynamic properties of this rare sugar.

Introduction to this compound and its Quantification

This compound is a C-3 epimer of D-fructose and is of significant interest in the food and pharmaceutical industries due to its low-calorie properties and potential health benefits. Accurate quantification of this compound in biological samples such as plasma, urine, and tissues is crucial for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile. This document details validated analytical methods for this purpose.

Quantitative Data Summary

The following table summarizes the reported concentrations of this compound in biological samples from rat studies following oral administration.

| Biological Matrix | Species | Dose | Time Point | Concentration (µg/g or µg/mL) | Reference |

| Blood | Rat | 100 mg/kg | 10 min | 11.3 ± 6.4 | [1] |

| 30 min | 41.8 ± 16.2 | [1] | |||

| 60 min | 48.5 ± 15.6 | [1] | |||

| 120 min | 39.2 ± 9.5 | [1] | |||

| 7 days | 1.4 ± 0.9 | [1] | |||

| Urine | Rat | 100 mg/kg | 1 hour | 20% of dose | |

| 2 hours | 33% of dose | ||||

| Rat | 5 g/kg | 24 hours | 11-15% of dose | ||

| Liver | Rat | 100 mg/kg | 7 days | Higher than blood | |

| Kidney | Rat | 100 mg/kg | 7 days | Higher than blood |

Experimental Protocols

Quantification of this compound in Human Plasma by HPLC-RID

This protocol describes the analysis of this compound in human plasma using High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID).

3.1.1. Sample Preparation: Protein Precipitation

-

Thaw frozen human plasma samples on ice.

-

To a 1.5 mL microcentrifuge tube, add 200 µL of plasma.

-

Add 600 µL of ice-cold acetonitrile (B52724) (a 3:1 ratio of acetonitrile to plasma) to precipitate the proteins.

-

Vortex the mixture vigorously for 30 seconds.

-

Incubate the samples on ice for 10 minutes to allow for complete protein precipitation.

-

Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant without disturbing the protein pellet.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

3.1.2. HPLC-RID Analysis

-

Instrumentation: A standard HPLC system equipped with a refractive index detector.

-

Column: Amino-based column (e.g., Zorbax NH2, 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Acetonitrile:Water (80:20, v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35°C.

-

Injection Volume: 20 µL.

-

Detector Temperature: 35°C.

-

Run Time: Approximately 15 minutes.

-

Quantification: Generate a standard curve using known concentrations of this compound prepared in a blank plasma matrix and subjected to the same extraction procedure.

Workflow for HPLC-RID Analysis of this compound in Plasma

Caption: Workflow for plasma sample preparation and HPLC-RID analysis.

Quantification of this compound in Urine by GC-MS

This protocol details the derivatization and analysis of this compound in urine samples using Gas Chromatography-Mass Spectrometry (GC-MS).

3.2.1. Sample Preparation and Derivatization

-

Thaw frozen urine samples at room temperature.

-

Centrifuge the urine at 5,000 x g for 10 minutes to remove any particulate matter.

-

Transfer 100 µL of the clear supernatant to a clean, dry glass vial.

-

Evaporate the sample to complete dryness under a gentle stream of nitrogen gas at 50°C.

-

Oximation: Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) to the dried residue. Cap the vial tightly and incubate at 60°C for 45 minutes.

-

Cool the vial to room temperature.

-

Silylation: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Cap the vial and incubate at 60°C for 60 minutes.

-

Cool the vial to room temperature before transferring the derivatized sample to a GC-MS autosampler vial.

3.2.2. GC-MS Analysis

-

Instrumentation: A standard GC-MS system.

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp to 190°C at 5°C/min.

-

Ramp to 280°C at 10°C/min, hold for 5 minutes.

-

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Full scan (m/z 50-600) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

-

Quantification: Use a stable isotope-labeled internal standard (e.g., ¹³C-L-Psicose) and generate a standard curve with known concentrations of this compound.

Workflow for GC-MS Analysis of this compound in Urine

Caption: Workflow for urine sample derivatization and GC-MS analysis.

Quantification of this compound in Liver Tissue by LC-MS/MS

This protocol outlines the extraction and analysis of this compound from liver tissue using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

3.3.1. Sample Preparation: Tissue Homogenization and Extraction

-

Weigh approximately 100 mg of frozen liver tissue.

-

Add the tissue to a 2 mL tube containing ceramic beads.

-

Add 1 mL of an ice-cold extraction solvent (e.g., 80:20 Methanol:Water).

-

Homogenize the tissue using a bead-beater homogenizer for 2-3 cycles of 30 seconds with cooling on ice in between.

-

Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant.

-

Perform a protein precipitation step on the supernatant by adding three volumes of ice-cold acetonitrile.

-

Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the final supernatant and filter through a 0.22 µm filter into an LC-MS vial.

3.3.2. LC-MS/MS Analysis

-

Instrumentation: A triple quadrupole or high-resolution mass spectrometer coupled with an HPLC or UPLC system.

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for good retention of polar compounds like this compound.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient from high organic to high aqueous content.

-

Flow Rate: 0.3-0.5 mL/min.

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and an internal standard.

-

Quantification: Use a stable isotope-labeled internal standard and a matrix-matched standard curve.

Workflow for LC-MS/MS Analysis of this compound in Liver Tissue

Caption: Workflow for liver tissue extraction and LC-MS/MS analysis.

Signaling Pathways

This compound and Glucokinase Translocation

This compound has been shown to induce the translocation of glucokinase (GK) from the nucleus to the cytoplasm in hepatocytes. This translocation is a key step in activating glucokinase, which in turn enhances glucose phosphorylation and subsequent glycogen (B147801) synthesis.

Caption: this compound induces glucokinase translocation and activation.

Potential Role of this compound in AMPK/GLUT4 Pathway

While direct evidence is still emerging, the metabolic effects of this compound suggest a potential interaction with the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis. Activation of AMPK in skeletal muscle is known to stimulate the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, thereby increasing glucose uptake.

Caption: Potential mechanism of this compound on AMPK-mediated GLUT4 translocation.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Protocols for the Separation of L-Psicose from other Monosaccharides

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Psicose (also known as D-Allulose) is a rare monosaccharide and a C-3 epimer of D-fructose. Due to its low caloric value and potential health benefits, it is gaining significant interest in the food, beverage, and pharmaceutical industries. Accurate and reliable analytical methods are crucial for the quantification of this compound in various matrices and for quality control during production. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of sugars. However, the separation of this compound from other structurally similar monosaccharides, such as fructose, glucose, and mannose, can be challenging due to their similar physicochemical properties. This application note provides detailed protocols for the separation of this compound from other common monosaccharides using HPLC with a focus on Hydrophilic Interaction Liquid Chromatography (HILIC) and amino-propyl stationary phases, coupled with Refractive Index (RI) or Evaporative Light Scattering (ELSD) detection.

Key Separation Principles

The separation of highly polar and structurally similar monosaccharides is typically achieved using normal-phase or HILIC chromatography. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a less polar organic solvent, like acetonitrile (B52724), and a small amount of a more polar solvent, like water. This creates a water-enriched layer on the surface of the stationary phase, and the analytes partition between this layer and the bulk mobile phase. More polar analytes are more strongly retained.

Amino columns, a type of HILIC column, are commonly used for sugar analysis. The amino groups on the stationary phase provide a polar surface for interaction with the hydroxyl groups of the sugars. The mobile phase typically consists of an acetonitrile/water mixture, with the ratio being a critical parameter for achieving optimal separation.

Due to the lack of a significant UV chromophore in most monosaccharides, RI and ELSD are the detectors of choice. RI detection measures the change in the refractive index of the mobile phase as the analyte elutes, while ELSD is a mass-sensitive detector that is compatible with gradient elution.